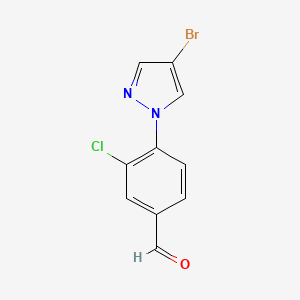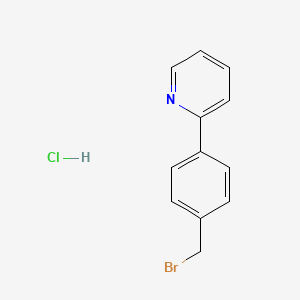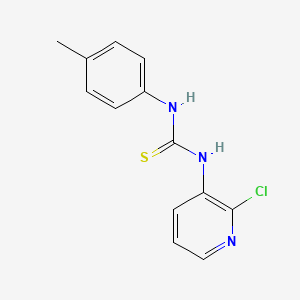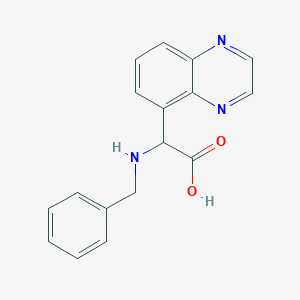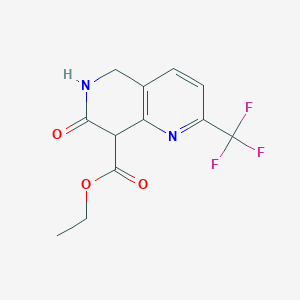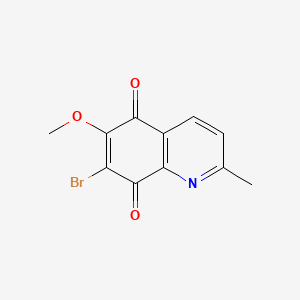![molecular formula C21H18O B11841829 Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl- CAS No. 62225-31-4](/img/structure/B11841829.png)
Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-phenylindeno[2,1-b]pyran is a heterocyclic compound that features a fused indene and pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-phenylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces waste.
Industrial Production Methods
Industrial production methods for 2-isopropyl-4-phenylindeno[2,1-b]pyran are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are likely to be employed to maximize yield and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4-phenylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-phenylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-4-phenylindeno[2,1-b]pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindeno[2,1-b]pyran: Shares a similar core structure but lacks the isopropyl group.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature fused ring systems and have similar applications in medicinal chemistry.
Uniqueness
2-Isopropyl-4-phenylindeno[2,1-b]pyran is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the isopropyl group may enhance its lipophilicity and alter its interaction with biological targets.
Propiedades
Número CAS |
62225-31-4 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-phenyl-2-propan-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-14H,1-2H3 |
Clave InChI |
PYZKNYSKYYEBAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)
